![molecular formula C10H10F2O2 B2395256 3-(Difluoromethyl)-4,5-dimethylbenzoic acid CAS No. 2092128-73-7](/img/structure/B2395256.png)
3-(Difluoromethyl)-4,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves several steps. The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom. This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid include the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring, and finally hydrolysis with sodium hydroxide .Physical And Chemical Properties Analysis
The molecular formula of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6F2N2O2, and its molecular weight is 176.12 .Mechanism of Action
Safety and Hazards
Safety measures for handling 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents. Future research may focus on the development of stereoselective difluoromethylation methods, as well as the precise site-selective installation of CF2H onto large biomolecules such as proteins .
properties
IUPAC Name |
3-(difluoromethyl)-4,5-dimethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-7(10(13)14)4-8(6(5)2)9(11)12/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQZCRSERTZMPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4,5-dimethylbenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.